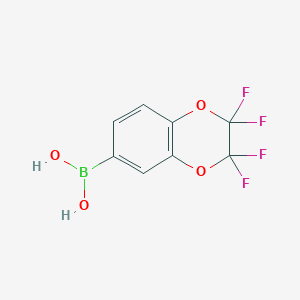

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid

CAS No.: 622383-86-2

Cat. No.: VC7561671

Molecular Formula: C8H5BF4O4

Molecular Weight: 251.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 622383-86-2 |

|---|---|

| Molecular Formula | C8H5BF4O4 |

| Molecular Weight | 251.93 |

| IUPAC Name | (2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)boronic acid |

| Standard InChI | InChI=1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H |

| Standard InChI Key | HKSBFCNVNDMBGR-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,2,3,3-tetrafluoro-1,4-benzodioxine-6-boronic acid consists of a benzodioxine ring system substituted with four fluorine atoms at the 2,2,3,3-positions and a boronic acid group (-B(OH)₂) at the 6-position . The benzodioxine moiety is a fused bicyclic system comprising two oxygen atoms at the 1,4-positions, creating a rigid planar framework. Fluorine substitution at the 2,3-positions introduces electron-withdrawing effects, which polarize the aromatic ring and enhance the electrophilicity of the boronic acid group .

The boronic acid functional group adopts a trigonal planar geometry, with sp² hybridization at the boron center. This configuration facilitates reversible covalent interactions with diols, amines, and other nucleophiles, a hallmark of boronic acid chemistry . The compound’s crystallinity and solubility are influenced by hydrogen bonding between boronic acid groups and solvent molecules, though its fluorinated backbone reduces hydrophilicity compared to non-fluorinated analogs .

Spectroscopic and Analytical Data

Key spectroscopic characteristics include:

-

¹H NMR: Aromatic protons resonate as a doublet (δ 7.8–8.2 ppm) due to coupling with adjacent fluorine atoms. The boronic acid protons appear as broad singlets (δ 6.5–7.5 ppm) in protic solvents .

-

¹³C NMR: Carbon signals for the fluorinated benzodioxine ring appear between δ 110–150 ppm, with distinct coupling constants (²JCF ≈ 20–30 Hz) .

-

MS (ESI): Molecular ion peak at m/z 251.928 [M]⁺, with fragmentation patterns consistent with loss of -B(OH)₂ and successive fluorine atoms .

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, attributable to boronic acid dehydration and subsequent fluorobenzodioxine degradation .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2,2,3,3-tetrafluoro-1,4-benzodioxine-6-boronic acid typically proceeds via sequential fluorination and boronation steps:

-

Fluorination of Benzodioxine: Starting from 1,4-benzodioxine, electrophilic fluorination using Selectfluor® or XeF₂ introduces fluorine atoms at the 2,3-positions .

-

Borylation: Lithiation at the 6-position followed by reaction with triisopropyl borate yields the boronic acid after acidic workup .

Alternative approaches include Pd-catalyzed borylation of pre-fluorinated bromobenzodioxines, though yields are moderate (50–60%) due to steric hindrance .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ produces 2,2,3,3-tetrafluoro-1,4-benzodioxine-6-tolyl with 85% yield . The electron-withdrawing fluorine atoms accelerate oxidative addition to palladium, enhancing reaction rates compared to non-fluorinated boronic acids .

Bioconjugation and Sensing

The boronic acid group forms stable complexes with vicinal diols, enabling glucose sensing and glycoprotein labeling. For instance, conjugation with fluorescein derivatives creates fluorescent probes for cellular imaging .

Comparative Analysis with Related Compounds

Future Directions and Research Opportunities

Recent studies highlight its potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume